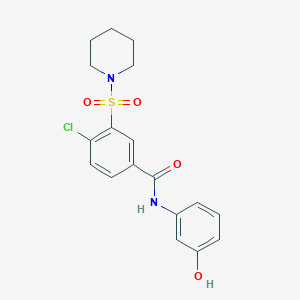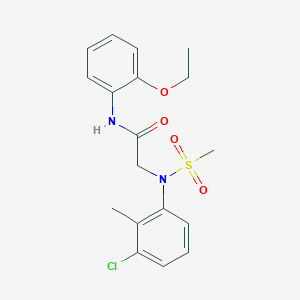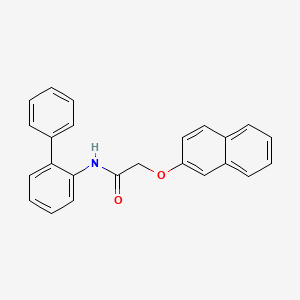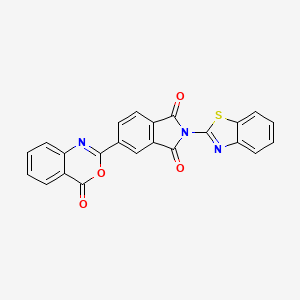
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as BPN or BPN14770, is a synthetic small molecule that has gained interest in scientific research due to its potential therapeutic benefits. BPN is a new class of CNS-penetrant, orally bioavailable, and selective phosphodiesterase-4D (PDE4D) allosteric inhibitor.
Mechanism of Action
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide selectively inhibits PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide increases cAMP levels, which leads to increased synaptic plasticity and improved cognitive function. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide also has anti-inflammatory properties and has been found to reduce neuroinflammation in the brain.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has a long half-life in the brain, which allows for sustained PDE4D inhibition and increased cAMP levels. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to have low toxicity and no significant adverse effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its selectivity for PDE4D, which reduces the risk of off-target effects. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is also orally bioavailable and can be easily administered to animals in preclinical studies. However, one limitation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several potential future directions for 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide research. One area of interest is the development of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide with other therapeutic agents may have synergistic effects and improve its efficacy. Overall, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has the potential to be a promising therapeutic agent for various neurological disorders and warrants further investigation.
Scientific Research Applications
2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and memory in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to restore synaptic plasticity and reduce amyloid-beta levels in the brain, which are key pathological features of Alzheimer's disease. In Fragile X syndrome, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve social behavior and cognitive function in preclinical studies. 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has also been found to normalize dendritic spine density and reduce protein synthesis in the brain, which are key pathological features of Fragile X syndrome. In schizophrenia, 2-(4-biphenylyloxy)-N-(2-methyl-5-nitrophenyl)acetamide has been shown to improve cognitive function and reduce negative symptoms in preclinical studies.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-7-10-18(23(25)26)13-20(15)22-21(24)14-27-19-11-8-17(9-12-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWRJBYJUWZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)

![phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![2-[(2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569570.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3569603.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3569607.png)

![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3569635.png)

![N-(2,5-dimethoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3569651.png)